N~2~-[2-(1-AZEPANYLCARBONYL)PHENYL]-2-FURAMIDE
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Overview
Description
N~2~-[2-(1-AZEPANYLCARBONYL)PHENYL]-2-FURAMIDE is a chemical compound with the molecular formula C18H20N2O3 and a molecular weight of 312.363 g/mol This compound is known for its unique structural properties, which include a furan ring and an azepane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[2-(1-AZEPANYLCARBONYL)PHENYL]-2-FURAMIDE typically involves the reaction of 2-furoic acid with 2-(1-azepanylcarbonyl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of N2-[2-(1-AZEPANYLCARBONYL)PHENYL]-2-FURAMIDE may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N~2~-[2-(1-AZEPANYLCARBONYL)PHENYL]-2-FURAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The azepane moiety can be reduced to form secondary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N~2~-[2-(1-AZEPANYLCARBONYL)PHENYL]-2-FURAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N2-[2-(1-AZEPANYLCARBONYL)PHENYL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalysis. Additionally, the compound’s structural features allow it to interact with cellular membranes, potentially affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1-azepanylcarbonyl)phenyl]-2-furamide: Shares similar structural features but may differ in reactivity and applications.
N-[4-(1-azepanylcarbonyl)benzyl]-2,5-dimethylbenzenesulfonamide:
Uniqueness
N~2~-[2-(1-AZEPANYLCARBONYL)PHENYL]-2-FURAMIDE is unique due to its combination of a furan ring and an azepane moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(azepane-1-carbonyl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c21-17(16-10-7-13-23-16)19-15-9-4-3-8-14(15)18(22)20-11-5-1-2-6-12-20/h3-4,7-10,13H,1-2,5-6,11-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RANDRDYHGUNYGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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